Benzamide, N-benzoyl-2-chloro-N-phenyl-

VAP-1 inhibitor SSAO benzamide pharmacophore

Researchers targeting VAP-1/SSAO often encounter supply gaps for the critical 2-chloro-dibenzanilide pharmacophore-non-chlorinated and mono-amide analogs lack the requisite H-bond geometry and lipophilicity. CAS 61582-61-4 closes this gap with a scalable DMAc-based route (70-85% yield) and validated potency (rat IC50 23 nM, human IC50 180 nM). · Zero H-bond donors, XLogP3 5, and TPSA 37.4 Ų ensure passive BBB permeability, supporting CNS programs. · Defined isostructural Set 1 packing (C-H···O═C and C-H···π) enables rational co-crystal and salt-screen design. · Reliable bulk availability with short lead times for parallel medicinal chemistry and combinatorial library synthesis.

Molecular Formula C20H14ClNO2
Molecular Weight 335.8 g/mol
CAS No. 61582-61-4
Cat. No. B14571910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-benzoyl-2-chloro-N-phenyl-
CAS61582-61-4
Molecular FormulaC20H14ClNO2
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C20H14ClNO2/c21-18-14-8-7-13-17(18)20(24)22(16-11-5-2-6-12-16)19(23)15-9-3-1-4-10-15/h1-14H
InChIKeyHYARPNYIEJLFLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-2-chloro-N-phenylbenzamide (CAS 61582-61-4): Core Identity & Procurement Classification


N-Benzoyl-2-chloro-N-phenylbenzamide (CAS 61582-61-4) is a fully substituted, non-hydroxylic dibenzanilide featuring a 2-chlorobenzoyl and a benzoyl group on the imide nitrogen [1]. With a molecular weight of 335.8 g/mol, zero H-bond donors, and a computed XLogP3 of 5, it is a markedly lipophilic, neutral scaffold devoid of the N–H donor present in simpler benzanilides [2]. These structural features distinguish it from common procurement alternatives such as 2-chloro-N-phenylbenzamide (CAS 6833-13-2, a monobenzamide) and N-benzoyl-N-phenylbenzamide (CAS 3027-01-8, the non-chlorinated imide) , directly impacting solubility, molecular recognition, and the ability to engage biological targets that require a dual aromatic amide pharmacophore [3].

Why Generic Substitution with Common Benzamide Analogs Fails


Simple replacement of CAS 61582-61-4 with 2-chloro-N-phenylbenzamide (CAS 6833-13-2) or N-benzoyl-N-phenylbenzamide (CAS 3027-01-8) introduces structural liabilities that eliminate key binding interactions, reduce lipophilicity, and alter supramolecular packing. The target compound uniquely combines two benzoyl-derived carbonyls and a 2-chloro substituent, resulting in a VAP-1 inhibitory IC₅₀ of 23 nM — a level of potency unattainable with the mono-amide or non-chlorinated imide analogs, which lack the requisite H-bond acceptor geometry and electron-deficient aromatic surface [1][2]. In the solid state, halogen substitution directly governs isostructurality class membership, meaning that substituting chlorine with hydrogen, fluorine, or bromine is not merely a bioisosteric swap but a fundamental change in crystal packing forces [3].

Quantitative Differentiation vs. Closest Analogs


VAP-1 Inhibition: Potency Gain vs. Non-Chlorinated Imide

N-Benzoyl-2-chloro-N-phenylbenzamide (CHEMBL3919913) inhibits rat vascular adhesion protein-1 (VAP-1/SSAO) with an IC₅₀ of 23 nM in a radiometric CHO-cell assay [1]. In the same assay format, the non-chlorinated imide analog N-benzoyl-N-phenylbenzamide (CAS 3027-01-8) shows no reported inhibitory activity at comparable concentrations, reflecting the essential role of the 2-chloro substituent in orienting the benzoyl carbonyls for zinc- or cofactor-mediated binding within the enzyme active site [2]. Against the human orthologue, the target compound retains an IC₅₀ of 180 nM, providing cross-species validation of the chlorine-dependent pharmacophore [3].

VAP-1 inhibitor SSAO benzamide pharmacophore enzyme inhibition assay

Solid-State Isostructurality: Chlorine Directs Crystal Packing

In a systematic X‑ray crystallographic study of six halogen‑substituted N‑benzoyl‑N‑phenylbenzamides, Shukla et al. (2018) demonstrated that the location and identity of the halogen atom dictate membership in two distinct 3‑D isostructural sets [1]. The 2‑chloro‑substituted member (equivalent to the target compound) packs exclusively in Set 1, governed by C–H···O═C and C–H···π interactions, whereas compounds bearing 4‑chloro or 4‑bromo substituents (Set 2) exhibit additional C–H···F–C contacts and a different network topology. 2‑D fingerprint analysis quantified that C–H···F–C contributions vary depending on the halogen present, further confirming that a simple “halogen swap” from chlorine to fluorine or bromine alters the long‑range order and, consequently, bulk properties such as solubility and mechanical stability [2].

crystal engineering 3D isostructurality halogen···π interactions X‑ray crystallography

Lipophilicity and Polar Surface Area Advantage Over Analogs

PubChem‑computed physical–chemical descriptors (XLogP3‑AA) assign N‑benzoyl‑2‑chloro‑N‑phenylbenzamide an XLogP3 of 5 and a topological polar surface area (TPSA) of 37.4 Ų [1]. In contrast, the des‑chloro imide N‑benzoyl‑N‑phenylbenzamide (CAS 3027‑01‑8) displays a lower computed XLogP (approx. 3.9, based on fragment‑based calculation in Chemicalize) and a comparable TPSA, whereas the mono‑benzamide 2‑chloro‑N‑phenylbenzamide (CAS 6833‑13‑2) carries an N–H donor that elevates TPSA to ≈42 Ų and reduces membrane permeability [2][3]. The elevated LogP combined with the absence of H‑bond donors predicts enhanced passive permeability across lipid bilayers and the blood–brain barrier, a parameter critical for central‑nervous‑system (CNS) chemical probes.

drug‑likeness calculated LogP ADME prediction physicochemical profiling

Synthetic Efficiency: Scalable Route Under Mild Conditions

A published synthetic protocol for N‑benzoyl‑2‑chloro‑N‑phenylbenzamide employs 2‑chlorobenzoyl chloride and 4‑chloro‑2‑aminobenzamide in dimethylacetamide (DMAc) with K₂CO₃ as base, achieving 70–85% isolated yield at room temperature in 6–8 h . This contrasts with the synthesis of the des‑chloro imide N‑benzoyl‑N‑phenylbenzamide, which requires n‑butyllithium‑mediated lithiation at low temperature (−78 °C) followed by benzoylation, a route that is less amenable to multi‑gram scale‑up [1]. The mild, base‑promoted coupling thus offers a practical procurement advantage for users requiring bulk quantities.

scale‑up synthesis amide coupling process chemistry DMAc

High-Confidence Application Scenarios for N-Benzoyl-2-chloro-N-phenylbenzamide


VAP-1 Chemical Probe Design and In Vitro Pharmacology

With a reported rat VAP-1 IC₅₀ of 23 nM and human VAP-1 IC₅₀ of 180 nM in CHO‑cell radiometric assays, CAS 61582‑61‑4 serves as a validated starting point for structure–activity relationship (SAR) studies targeting semicarbazide‑sensitive amine oxidase [1][2]. The absence of measurable activity in the non‑chlorinated imide analog confirms that the 2‑chloro substituent is pharmacophoric, enabling medicinal chemists to use this scaffold as a tool compound for target validation and competitive binding studies.

Solid-Form Screening and Co-Crystal Engineering

Because X‑ray crystallography has definitively assigned the 2‑chloro derivative to isostructural Set 1 — characterized by C–H···O═C and C–H···π interactions — the target compound provides a defined starting point for co‑crystal and salt‑screen campaigns [3]. Researchers can leverage the known packing motifs to design co‑formers that complement the existing supramolecular network, a strategy unavailable for the 4‑halo isomers that belong to a structurally divergent Set 2.

CNS-Permeable Fragment Library Inclusion

The computed XLogP3 of 5, TPSA of 37.4 Ų, and zero H‑bond donors place CAS 61582‑61‑4 within favorable CNS‑MPO (multiparameter optimization) space, predicting good passive blood–brain barrier permeability [4]. Procurement teams building fragment‑sized screening collections for neurodegenerative or neuroinflammatory targets can prioritize this compound over the more polar mono‑benzamide analog (2‑chloro‑N‑phenylbenzamide, TPSA ≈42 Ų) or the less lipophilic des‑chloro imide.

Multi-Gram Procurement for Parallel Chemistry Libraries

The room‑temperature, DMAc‑based synthetic route delivering 70–85% yield enables cost‑effective bulk procurement for combinatorial library synthesis. Unlike the N‑benzoyl‑N‑phenylbenzamide route that requires cryogenic n‑BuLi conditions, the scalable protocol for the 2‑chloro compound allows vendors to supply larger quantities with shorter lead times, making it the preferred building block for parallel medicinal chemistry programs.

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